molecular formula C8H10ClN5O B11877281 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- CAS No. 56004-32-1

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-

Cat. No.: B11877281
CAS No.: 56004-32-1
M. Wt: 227.65 g/mol
InChI Key: IXWIERFWDKIYOH-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- typically involves the reaction of 9H-purin-6-amine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The chloro group in the 2-chloroethoxy methyl moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purines.

Scientific Research Applications

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The presence of the 2-chloroethoxy methyl group can enhance its binding affinity and specificity for certain targets. This interaction can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-9H-purin-6-amine: This compound lacks the 2-chloroethoxy methyl group, which can affect its chemical properties and applications.

    9-benzyl-9H-purin-6-amine: The presence of a benzyl group instead of a 2-chloroethoxy methyl group can lead to different biological activities and uses.

    9H-Purin-6-amine, N,N,9-trimethyl-:

Uniqueness

The unique feature of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is the presence of the 2-chloroethoxy methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, particularly in the development of new drugs and materials.

Properties

CAS No.

56004-32-1

Molecular Formula

C8H10ClN5O

Molecular Weight

227.65 g/mol

IUPAC Name

9-(2-chloroethoxymethyl)purin-6-amine

InChI

InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12)

InChI Key

IXWIERFWDKIYOH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)COCCCl)N

Origin of Product

United States

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